Welcome to the BenchChem Online Store!
molecular formula C7H8N2O B3150715 Benzamidoxime CAS No. 69289-27-6

Benzamidoxime

Cat. No. B3150715
M. Wt: 136.15 g/mol
InChI Key: MXOQNVMDKHLYCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09040711B2

Procedure details

Benzonitrile (50.0 g, 0.485 mol) was added to a 250 mL flask and heated to 70° C. with stirring. Deionized water (1.0 g) was added and the temperature was lined out at 70° C. Aqueous hydroxylamine (50%, 37.50 g, 34.8 ml, assay was 53.3%, 0.605 moles) was added via a syringe pump over 1.5 hours while maintaining the temperature at 70°±2° C. HPLC analysis indicated that the conversion of benzonitrile was >99% after about 2.5 hours of reaction time. The batch was heated for a total of 3.5 hours at 70° C., then was cooled to 60° C. The batch was transferred to a 500 mL flask with 2-methyltetrahydrofuran (208.98 g), followed by 20 wt % aqueous NaCl (40.0 g). The mixture was heated to 60° C., and the phases were separated at 60° C. to give a solution of benzamide oxime in 2-methyltetrahydrofuran (281.80 g) and aqueous waste (44.61 g). The 2-methyltetrahydrofuran solution assayed for 21.73 wt % benzamide oxime.
Quantity
34.8 mL
Type
reactant
Reaction Step One
Quantity
208.98 g
Type
reactant
Reaction Step Two
Name
Quantity
40 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
50 g
Type
reactant
Reaction Step Five
Name
Quantity
1 g
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[NH2:1][OH:2].CC1CCCO1.[Na+].[Cl-].[C:11](#[N:18])[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1>O>[C:11](=[N:1][OH:2])([NH2:18])[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1 |f:2.3|

Inputs

Step One
Name
Quantity
34.8 mL
Type
reactant
Smiles
NO
Step Two
Name
Quantity
208.98 g
Type
reactant
Smiles
CC1OCCC1
Step Three
Name
Quantity
40 g
Type
reactant
Smiles
[Na+].[Cl-]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)#N
Step Five
Name
Quantity
50 g
Type
reactant
Smiles
C(C1=CC=CC=C1)#N
Step Six
Name
Quantity
1 g
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was lined out at 70° C
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature at 70°±2° C
CUSTOM
Type
CUSTOM
Details
after about 2.5 hours
Duration
2.5 h
CUSTOM
Type
CUSTOM
Details
of reaction time
TEMPERATURE
Type
TEMPERATURE
Details
The batch was heated for a total of 3.5 hours at 70° C.
Duration
3.5 h
TEMPERATURE
Type
TEMPERATURE
Details
was cooled to 60° C
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated to 60° C.
CUSTOM
Type
CUSTOM
Details
the phases were separated at 60° C.

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)(N)=NO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.